Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate and related compounds often involves complex reactions, including gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, highlighting the chemical versatility and reactivity of benzo[d]isoxazoles (Xu et al., 2018). These methods provide access to polysubstituted compounds, showcasing the compound's role in synthesizing novel materials and chemicals.
Molecular Structure Analysis
The molecular structure of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate derivatives has been elucidated through various analytical techniques, including crystal structure analysis of related complexes. These analyses reveal complex molecular geometries and interactions (Wang, 2018), demonstrating the intricate structural properties that underlie the compound's chemical behavior.
Chemical Reactions and Properties
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate participates in a variety of chemical reactions, reflecting its reactivity and potential for further chemical manipulation. For example, reactions with gold-carbene intermediates derived from propargyl esters afford annulation products, indicating its utility in constructing complex chemical structures (Xu et al., 2018).
Physical Properties Analysis
The physical properties of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate derivatives, such as solubility and interfacial activity, are critical for their application in various domains, including surfactant science. Studies on similar sulfonate compounds provide insights into their behavior in aqueous solutions and their interactions at interfaces, which are important for understanding the compound's applications in industrial and environmental contexts (Ma et al., 2006).
Chemical Properties Analysis
The chemical properties of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, including its reactivity with various reagents and its role in catalysis, have been a focus of research. The compound's involvement in photocatalytic radical cascade cyclization, for instance, showcases its potential in facilitating the synthesis of fluorinated compounds under mild conditions (Yuan et al., 2019).
Scientific Research Applications
Cycloaddition Reactions
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate has been recognized for its potential in cycloaddition reactions. Specifically, Benzo[d]isoxazoles have been utilized as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This reaction provides a concise and chemoselective access to these compounds, highlighting the chemical versatility of Benzo[d]isoxazol-3-ylmethanesulfonate derivatives (Xu et al., 2018).
Adsorption Behaviors
The compound has been implicated in studies analyzing the adsorption behaviors of benzene and naphthalene sulfonates onto activated carbon cloth (ACC) from aqueous solutions. The interactions of various sulfonates, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, were systematically studied, providing insights into the kinetics and isotherms of adsorption, crucial for environmental applications (Ayranci & Duman, 2010).
Antimicrobial Activity
Compounds derived from Sodium Benzo[d]isoxazol-3-ylmethanesulfonate have shown antimicrobial activity. Novel classes of sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were synthesized and exhibited promising antibacterial and antifungal activities against various microorganisms, highlighting the potential of these derivatives in medicinal chemistry and pharmacology (Belavagi et al., 2015).
Development of Anticonvulsants
Benzo[d]isoxazole derivatives have been studied for their potential as anticonvulsants, targeting voltage-gated sodium channels. These derivatives have shown significant inhibition of NaV1.1 channels, suggesting their application in developing new antiseizure drugs. This underlines the significance of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate and its derivatives in the field of neuropharmacology and drug development (Huang et al., 2022).
Future Directions
Isoxazole derivatives, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . For instance, a study designed 26 new compounds by modifying 3-ethyl-benzo[d]isoxazole core with sulfonamides .
properties
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCHBOPDIODSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223376 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate | |
CAS RN |
73101-64-1 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073101641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 1,2-benzoxazol-3-ylmethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BENZISOXAZOLE-3-METHANESULFONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MWM0KQ3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.